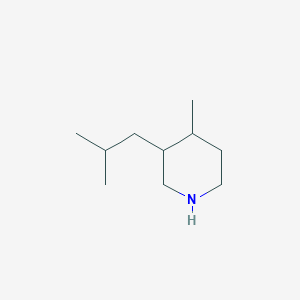

4-Methyl-3-(2-methylpropyl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H21N |

|---|---|

Molecular Weight |

155.28 g/mol |

IUPAC Name |

4-methyl-3-(2-methylpropyl)piperidine |

InChI |

InChI=1S/C10H21N/c1-8(2)6-10-7-11-5-4-9(10)3/h8-11H,4-7H2,1-3H3 |

InChI Key |

SIRUXFFBFTUCEV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCNCC1CC(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Methyl 3 2 Methylpropyl Piperidine and Analogous Structures

Stereoselective and Enantioselective Approaches to Substituted Piperidines

Achieving precise control over the three-dimensional arrangement of atoms is critical in pharmaceutical development. Enantioselective syntheses are therefore highly sought after to produce specific stereoisomers of chiral piperidines. nih.gov

Chiral Auxiliary-Mediated Asymmetric Synthesis

One of the classical and most reliable strategies for inducing stereoselectivity is the use of chiral auxiliaries. This method involves temporarily attaching a chiral molecule to an achiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. wikipedia.org After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

The synthesis of substituted piperidines can be achieved by applying this principle. For instance, chiral oxazolidinones, famously developed by David A. Evans, can be used to control the stereochemistry of alkylation and aldol (B89426) reactions that build up a precursor chain, which is later cyclized to form the piperidine (B6355638) ring. wikipedia.org Similarly, auxiliaries like pseudoephedrine can be employed to create chiral amines that serve as building blocks for the piperidine core. The power of this method lies in its predictability and the high levels of diastereoselectivity that can often be achieved.

| Auxiliary Type | Typical Reaction | Key Feature |

| Evans' Oxazolidinones | Asymmetric Alkylation, Aldol Reactions | Forms a chiral enolate, sterically directing incoming electrophiles. |

| Camphorsultam | Asymmetric Michael Additions | Rigid bicyclic structure provides excellent stereochemical control. |

| Pseudoephedrine | Asymmetric Alkylation | Forms a chiral enolate; product is easily cleaved to the desired carboxylic acid or alcohol. |

Bio- and Organocatalytic Cascade Reactions for Chiral Piperidines

Cascade reactions, where multiple chemical bonds are formed in a single pot, offer a highly efficient route to complex molecules by minimizing purification steps and reducing waste. rsc.orgucd.ie When combined with biocatalysis or organocatalysis, these cascades can produce chiral piperidines with high enantioselectivity. rsc.orgsoton.ac.uk

Biocatalytic Cascades: Enzymes are highly efficient and selective catalysts. researchgate.net Multi-enzyme, one-pot systems have been designed to synthesize substituted piperidines from simple starting materials. thieme-connect.com For example, a cascade involving a carboxylic acid reductase (CAR), an ω-transaminase (ω-TA), and an imine reductase (IRED) can convert keto acids into chiral piperidines. thieme-connect.com Another approach combines an amine oxidase (AmOx) with an ene-imine reductase to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov

Organocatalytic Cascades: Small organic molecules can also catalyze asymmetric reactions with high efficiency. acs.org A prominent example is the use of chiral prolinol derivatives to catalyze domino Michael addition/aminalization processes. acs.org This approach can assemble polysubstituted piperidines from simple aldehydes and nitroolefins, creating up to four contiguous stereocenters in a single step with excellent enantioselectivity. acs.org The Mannich reaction, which is crucial in the biosynthesis of many piperidine alkaloids, can also be replicated using organocatalysts like L-proline to mediate the reaction between in-situ generated imines and ketones. rsc.org

Enantioselective Hydrogenation and Reduction Strategies

The asymmetric hydrogenation of pyridine (B92270) derivatives is one of the most direct and atom-economical methods for producing chiral piperidines. researchgate.net This strategy involves the reduction of a flat, aromatic pyridine ring to a three-dimensional piperidine ring, creating multiple stereocenters in the process.

The primary challenge is overcoming the high resonance stability of the pyridine ring. acs.org To facilitate reduction, the pyridine is often activated by forming a pyridinium (B92312) salt or an N-iminopyridinium ylide. nih.govacs.org Chiral transition metal catalysts, typically based on iridium, rhodium, or ruthenium, are then used to deliver hydrogen stereoselectively. nih.govnih.gov For instance, iridium catalysts bearing chiral P,N ligands like MeO-BoQPhos have been shown to hydrogenate α-heteroaryl-N-benzylpyridinium salts with exceptional levels of enantioselectivity (up to 99.3:0.7 er). nih.gov Similarly, the hydrogenation of N-acyliminopyridinium ylides provides access to substituted piperidines in good enantiomeric excesses. acs.org

| Catalyst Type | Substrate | Key Advantage |

| Iridium-MeO-BoQPhos | N-benzyl pyridinium salts | High enantioselectivity for α-heteroaryl piperidines. nih.gov |

| Rhodium-based complexes | Fluorinated pyridines | Highly diastereoselective dearomatization/hydrogenation process. nih.gov |

| Ruthenium(II) complexes | Enamines (from partial reduction) | Key step in a double reduction strategy for piperidines. nih.gov |

Asymmetric Carbometalation Techniques

Modern cross-coupling methods provide powerful tools for C-C bond formation. Asymmetric carbometalation has recently emerged as a novel strategy for accessing enantioenriched 3-substituted piperidines. acs.orgresearchgate.net This approach circumvents the difficulty of direct functionalization at the 3-position of the pyridine ring. thieme-connect.com

A key example is the rhodium-catalyzed asymmetric reductive Heck reaction. researchgate.netthieme-connect.com The process involves a three-step sequence:

Partial reduction of a pyridine to a less aromatic dihydropyridine (B1217469) derivative. acs.orgnih.gov

Rh-catalyzed asymmetric carbometalation of the dihydropyridine with an aryl, heteroaryl, or vinyl boronic acid. acs.org This step establishes the stereocenter at the 3-position with high enantioselectivity.

A second reduction step to saturate the remaining double bond, yielding the final 3-substituted piperidine. acs.orgnih.gov

This methodology has proven effective for synthesizing precursors to clinically used drugs like Preclamol and Niraparib, demonstrating its broad functional group tolerance and potential for large-scale application. acs.orgresearchgate.net

Ring-Forming Reactions for Substituted Piperidine Scaffolds

Constructing the piperidine ring from an acyclic precursor through cyclization is a fundamental and versatile strategy. The specific protocol chosen can dictate the substitution pattern and stereochemical outcome.

Intramolecular Cyclization Protocols

Intramolecular reactions are kinetically favored and provide a powerful means to construct cyclic systems like piperidines. nih.gov Various strategies have been developed that rely on the cyclization of a suitably functionalized linear precursor.

Reductive Cyclization: A diastereoselective preparation of polysubstituted N-hydroxypiperidines can be achieved through the intramolecular reductive cyclization of a 1,5-diketone monoxime using a reducing agent like NaBH3CN. ajchem-a.com

Lithiation-Cyclization: Chiral, nonracemic 2-substituted piperidines can be synthesized via an asymmetric deprotonation of an N-Boc-protected amine using n-BuLi/(−)-sparteine, followed by intramolecular cyclization onto an alkyl halide. This sequence generates an enantioenriched organolithium intermediate that cyclizes to the desired piperidine. acs.org

Palladium-Catalyzed Amination: An enantioselective approach for the intramolecular oxidative amination of non-activated alkenes has been developed using a palladium catalyst with a pyridine-oxazoline ligand. nih.gov This reaction forms the piperidine ring while simultaneously difunctionalizing the double bond.

Radical Cyclization: Radical-mediated reactions offer another route. For example, a cobalt(II) catalyst can be used for the intramolecular cyclization of linear amino-aldehydes to form piperidines. nih.gov

These methods highlight the diverse array of chemical transformations that can be harnessed to construct the core piperidine scaffold from acyclic starting materials. nih.gov

Strategic Incorporation of Alkyl and Branched Alkyl Moieties (e.g., 2-methylpropyl)

The introduction of specific alkyl groups, such as the methyl and 2-methylpropyl (isobutyl) groups in 4-Methyl-3-(2-methylpropyl)piperidine, is a critical step that dictates the compound's final structure and properties. This can be achieved either during the ring-forming process or by functionalizing a pre-formed piperidine or pyridine ring.

Alkylation of a pre-formed piperidine or a suitable precursor is a direct method for introducing alkyl substituents. N-alkylation is generally straightforward, often accomplished by reacting piperidine with an appropriate alkyl halide in the presence of a base. ontosight.airesearchgate.net However, C-alkylation is more challenging due to issues of regioselectivity.

Regioselective C-alkylation can be achieved through several strategies. One method involves the formation of an enamine or enamide from a piperidine derivative, followed by reaction with an alkyl halide. For instance, piperidine can be converted to N-chloropiperidine and dehydrohalogenated to produce Δ¹-piperideine. The corresponding enamide anion can then be generated and alkylated at the C3 position. odu.edu Another approach involves the directed ortho metalation of substituted pyridines, followed by reaction with an electrophile and subsequent hydrogenation of the ring. researchgate.net

The alkylation of 1,2-dihydropyridines with alkyl triflates or Michael acceptors has been developed to introduce quaternary carbon centers with high regio- and diastereoselectivity. nih.gov Subsequent addition of hydride or carbon nucleophiles to the resulting iminium ion also proceeds with high diastereoselectivity, providing access to highly substituted piperidines. nih.gov

Controlling the stereochemistry during the introduction of alkyl groups is paramount, especially when multiple chiral centers are being created, as in the case of this compound.

Stereoselective carbolithiation reactions of α-aryl piperidine enecarbamates offer a direct route to vicinally-substituted piperidines. The nucleophilic β-addition of alkyllithiums to these enecarbamates proceeds with high stereoselectivity, allowing for the controlled installation of an alkyl group. rsc.org

Amine-directed intramolecular hydroboration is another powerful technique for achieving stereocontrol. Treatment of 2-(2′-alkenyl)-piperidine boranes with an activating agent like iodine induces an internal hydroboration. The stereochemical outcome is directed by the existing stereochemistry of the piperidine ring and its substituents, allowing for good stereocontrol in the formation of new C-B, and subsequently C-O or C-C, bonds. nih.gov

Organocatalytic methods, such as the intramolecular aza-Michael reaction, can be used in desymmetrization processes to create enantiomerically enriched substituted piperidines. Depending on the catalyst and conditions, either diastereomer of the final product can be obtained with high levels of enantioselectivity. rsc.org This stereodivergence is crucial for accessing the full range of possible stereoisomers of a target molecule. researchgate.net

Derivatization and Functionalization of Pre-formed Piperidine Rings

The modification of an already existing piperidine ring is a common and practical strategy for synthesizing complex derivatives. researchgate.net This approach allows for the late-stage introduction of functional groups, which is particularly useful in medicinal chemistry for structure-activity relationship studies.

Direct C-H functionalization of piperidines is an attractive but challenging strategy. The reactivity of C-H bonds at different positions (C2, C3, C4) is influenced by electronic and steric factors related to the ring nitrogen. nih.gov For example, the C2 position is electronically activated but can be sterically hindered, while the C3 position is electronically deactivated due to the inductive effect of the nitrogen. nih.govresearchgate.net By carefully selecting dirhodium catalysts and nitrogen protecting groups, it is possible to achieve site-selective functionalization at the C2, C3, or C4 positions. nih.gov

A robust platform for the late-stage α-functionalization (C2 position) of N-alkyl piperidines involves the selective formation of an endo-iminium ion via α-C–H elimination of a cyclic tertiary alkylamine N-oxide. This intermediate can then be trapped in situ with a variety of carbon-based nucleophiles, enabling efficient and selective functionalization. acs.org

Regioselective and Diastereoselective Functionalization Techniques

The controlled installation of substituents at the C3 and C4 positions of a piperidine ring is crucial for creating specific isomers of compounds like this compound. Regio- and diastereoselective methods often rely on cyclization reactions of acyclic precursors or the controlled functionalization of partially unsaturated intermediates like tetrahydropyridines.

One powerful approach involves intramolecular cyclization reactions, such as the Prins and carbonyl ene cyclizations. These reactions can create 3,4-disubstituted piperidines with predictable stereochemistry based on the choice of catalyst and reaction conditions. For instance, the cyclization of certain N-sulfonyl-4-aza-7-en-1-als can be directed to yield either cis- or trans-3,4-disubstituted products. Lewis acids like methyl aluminum dichloride (MeAlCl₂) tend to favor the formation of thermodynamically stable trans isomers, while Brønsted acids like hydrochloric acid at low temperatures can kinetically favor the cis isomers. nih.govacs.orgacs.org This switchable diastereoselectivity is a key tool for accessing different stereoisomers from a common precursor. nih.govacs.org

| Reaction Type | Catalyst/Conditions | Major Diastereomer | Diastereomeric Ratio (up to) | Reference |

|---|---|---|---|---|

| Carbonyl Ene Cyclization | MeAlCl₂ in refluxing CHCl₃ | trans-3,4-disubstituted | 93:7 | nih.govacs.org |

| Prins Cyclization | HCl (conc.) in CH₂Cl₂ at low temp. | cis-3,4-disubstituted | >98:2 | nih.govacs.org |

Another effective strategy is the functionalization of tetrahydropyridine (B1245486) intermediates. Diastereoselective epoxidation of the double bond in a tetrahydropyridine, followed by regioselective ring-opening, allows for the introduction of diverse functionalities. nih.gov This two-step process can establish the relative stereochemistry of adjacent substituents, which could be elaborated to form the desired alkyl groups of the target compound. nih.gov Furthermore, catalytic asymmetric methods, such as the rhodium-catalyzed [2+2+2] cycloaddition, provide access to highly substituted piperidines with excellent enantioselectivity from simple acyclic components. nih.gov Subsequent diastereoselective reduction of the cycloadducts can set the final stereocenters required for complex piperidine structures. nih.gov

Carbon-Hydrogen Bond Functionalization in Piperidine Frameworks

Direct functionalization of carbon-hydrogen (C–H) bonds has emerged as a powerful and atom-economical strategy for synthesizing complex molecules from simple precursors. For piperidine frameworks, this approach avoids lengthy de novo ring synthesis and allows for the late-stage introduction of substituents. The site-selectivity (i.e., at C2, C3, or C4) of C–H functionalization is a significant challenge due to the similar reactivity of the various methylene (B1212753) groups.

Catalyst-controlled C–H insertion reactions using rhodium carbenoids are a prominent method for achieving site-selectivity. The outcome of the reaction is highly dependent on the steric and electronic properties of both the rhodium catalyst and the nitrogen-protecting group on the piperidine. nih.govnih.govd-nb.info For instance, using an N-Boc-piperidine with a bulky rhodium catalyst like Rh₂(S-2-Cl-5-BrTPCP)₄ can direct functionalization to the sterically most accessible C4 position, overriding the electronic preference for the C2 position. nih.govresearchgate.net In contrast, other catalysts and protecting groups can favor functionalization at the C2 position. nih.govnih.gov

Functionalization at the C3 position is particularly challenging because it is electronically deactivated by the inductive effect of the adjacent nitrogen atom. nih.govd-nb.info An indirect approach to achieve C3 functionalization involves the cyclopropanation of an N-Boc-tetrahydropyridine intermediate, followed by a reductive, regioselective ring-opening of the cyclopropane. nih.govnih.gov

| Target Position | Substrate | Catalyst | Strategy | Reference |

|---|---|---|---|---|

| C2 | N-Boc-piperidine | Rh₂(R-TCPTAD)₄ | Direct C–H Insertion | nih.govnih.gov |

| C4 | N-α-oxoarylacetyl-piperidine | Rh₂(S-2-Cl-5-BrTPCP)₄ | Direct C–H Insertion | nih.govnih.gov |

| C3 | N-Boc-tetrahydropyridine | Rh₂(R-DOSP)₄ | Cyclopropanation / Ring-Opening | nih.gov |

| C4 | N-Boc-piperidine-3-carboxamide | Pd(OAc)₂ | Directing Group (AQ) C–H Arylation | acs.org |

Palladium-catalyzed C–H arylation using directing groups offers another route to site-selective functionalization. An aminoquinoline (AQ) amide directing group placed at the C3 position can selectively guide palladium to activate the C4–H bond, leading to cis-3,4-disubstituted piperidines. acs.org This method demonstrates high regio- and stereoselectivity, providing a reliable entry to this substitution pattern. acs.org

Post-Cyclization Modifications

Modifying a pre-formed piperidine ring is an alternative and highly valuable strategy for accessing diverse analogues. This approach allows for the stereocontrolled introduction or alteration of substituents on a simple piperidine scaffold.

One common technique is base-mediated epimerization. nih.govrsc.org Starting with a diastereomerically pure piperidine, such as a cis-isomer obtained from pyridine hydrogenation, treatment with a base can induce enolate formation. Subsequent re-protonation can lead to the thermodynamically more stable trans-isomer. nih.govrsc.org This method is particularly effective for converting between cis- and trans-isomers of piperidines bearing an activating group, such as an ester, adjacent to the target stereocenter.

A more direct method for introducing substituents is the diastereoselective lithiation and trapping of N-protected piperidines. nih.govrsc.org Using a chiral base like s-butyllithium in combination with a chiral ligand such as (-)-sparteine (B7772259) can selectively deprotonate one of the enantiotopic α-protons of an N-Boc protected piperidine. The resulting configurationally stable organolithium species can then be trapped with an electrophile (e.g., an alkyl halide) to install a substituent with high stereocontrol. researchgate.net While this method is well-established for the C2 position, extending its principles to other positions often requires more complex, substrate-controlled approaches or the use of directing groups to guide the deprotonation.

| Methodology | Description | Typical Application | Reference |

|---|---|---|---|

| Base-Mediated Epimerization | Conversion of a kinetic diastereomer to a more stable thermodynamic one via enolate formation. | cis to trans isomerization of 3,4-disubstituted piperidines. | nih.govrsc.org |

| Lithiation / Trapping | Directed deprotonation of a C–H bond followed by reaction with an electrophile to form a new C–C bond. | Introduction of alkyl or aryl groups at the C2 position of N-Boc piperidine. | nih.govresearchgate.net |

These post-cyclization strategies provide essential tools for the fine-tuning of piperidine structures, enabling the synthesis of specific target molecules like this compound from more readily available piperidine precursors.

Sophisticated Spectroscopic Characterization and Structural Elucidation of 4 Methyl 3 2 Methylpropyl Piperidine and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Configurational and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of 4-Methyl-3-(2-methylpropyl)piperidine in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments, a complete picture of the molecule's connectivity, stereochemistry, and dynamic behavior can be assembled.

The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric and torsional strain. niscpr.res.inresearchgate.net For a 3,4-disubstituted piperidine, this leads to the possibility of cis and trans diastereomers, each existing as a pair of rapidly equilibrating chair conformers. The relative orientation of the methyl and isobutyl groups (axial vs. equatorial) is determined by analyzing proton-proton (³J_HH) coupling constants and through-space correlations observed in NOESY spectra.

In the case of this compound, the thermodynamically most stable conformation is expected to be the one where the larger 2-methylpropyl group and the 4-methyl group both occupy equatorial positions to minimize steric hindrance, specifically 1,3-diaxial interactions. nih.govresearchgate.net The ¹H NMR spectrum would show distinct signals for the protons on the piperidine ring, with their chemical shifts and multiplicities being highly dependent on their axial or equatorial orientation. For instance, axial protons typically resonate at a higher field (lower ppm) compared to their equatorial counterparts. acs.org The analysis of ³J(¹⁹F,¹H) couplings in fluorinated piperidine analogues has been a key method to determine the relative orientation of substituents, a principle that extends to proton-proton couplings in non-fluorinated systems. nih.govresearchgate.net

Detailed analysis of coupling constants can provide dihedral angles, while NOESY experiments reveal through-space proximity between protons, confirming the relative configuration and dominant conformation. nih.gov For example, a strong NOE correlation between the axial protons at C-2, C-4, and C-6 would be characteristic of a chair conformation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃ Predicted values are based on established NMR data for piperidine, 4-methylpiperidine (B120128), and general principles of substituent effects. acs.orgchemicalbook.comchemicalbook.com

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | 1.5 - 2.5 (broad s) | - |

| C2 | H_ax: 2.5-2.7 (ddd), H_eq: 3.0-3.2 (dt) | 50 - 53 |

| C3 | 1.4 - 1.6 (m) | 40 - 44 |

| C4 | 1.2 - 1.4 (m) | 30 - 34 |

| C5 | H_ax: 1.1-1.3 (q), H_eq: 1.6-1.8 (dq) | 33 - 37 |

| C6 | H_ax: 2.6-2.8 (t), H_eq: 3.1-3.3 (dt) | 46 - 49 |

| 4-CH₃ | 0.85 - 0.95 (d) | 21 - 23 |

| 3-CH₂ (isobutyl) | 1.1 - 1.3 (m) | 42 - 45 |

| CH (isobutyl) | 1.7 - 1.9 (m) | 24 - 26 |

| CH₃ (isobutyl) | 0.8 - 0.9 (d) | 22 - 24 |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Structural Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a characteristic "fingerprint" of a molecule based on the vibrations of its functional groups. researchgate.net These techniques are complementary and, when used together, offer a comprehensive vibrational profile of this compound. The analysis of these spectra involves identifying characteristic absorption bands corresponding to specific bond stretching and bending modes. nih.gov

The key vibrational modes for this compound would include:

N-H Stretch: A moderate to weak absorption in the FT-IR spectrum around 3300-3350 cm⁻¹, characteristic of a secondary amine. researchgate.net

C-H Stretches: Multiple strong bands in the 2850-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the CH, CH₂, and CH₃ groups of the piperidine ring and its alkyl substituents. researchgate.net

CH₂/CH₃ Bending: Scissoring and bending vibrations for the methyl and methylene (B1212753) groups are expected in the 1440-1470 cm⁻¹ range.

C-N Stretch: Vibrations associated with the C-N bonds of the piperidine ring typically appear in the 1000-1250 cm⁻¹ region.

Piperidine Ring Vibrations: The "breathing" and other skeletal vibrations of the piperidine ring itself create a complex and unique pattern of bands in the fingerprint region (below 1500 cm⁻¹), which is highly specific to the molecule and its conformation. nih.govspectrabase.com

Computational methods, such as Density Functional Theory (DFT), are often used to calculate theoretical vibrational spectra, which aids in the assignment of experimental bands. researchgate.netnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are based on typical values for substituted piperidines and alkyl groups. researchgate.netnih.govresearchgate.netiaea.org

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | FT-IR | 3300 - 3350 | Medium-Weak |

| C-H Asymmetric Stretch (CH₃) | FT-IR, FT-Raman | 2950 - 2975 | Strong |

| C-H Asymmetric Stretch (CH₂) | FT-IR, FT-Raman | 2915 - 2935 | Strong |

| C-H Symmetric Stretch (CH₃) | FT-IR, FT-Raman | 2865 - 2885 | Medium |

| C-H Symmetric Stretch (CH₂) | FT-IR, FT-Raman | 2845 - 2865 | Medium |

| C-H Bend (CH₃, CH₂) | FT-IR | 1440 - 1470 | Medium |

| Piperidine Ring Skeletal | FT-IR, FT-Raman | 800 - 1200 | Medium-Strong |

| C-N Stretch | FT-IR | 1000 - 1250 | Medium |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise measurements of bond lengths, bond angles, and torsional angles. nih.govthieme-connect.de For a chiral molecule like this compound that is resolved into a single enantiomer, this technique can unambiguously determine its absolute stereochemistry through the use of anomalous dispersion. nih.govsoton.ac.uk

A successful crystallographic analysis of a suitable single crystal of the compound or a derivative would yield a detailed structural model. researchgate.netnih.gov This model would confirm the relative configuration (cis or trans) of the methyl and isobutyl substituents. It would also reveal the exact conformation of the piperidine ring in the crystal lattice, which is typically a chair conformation, and the orientation of the substituents (axial or equatorial). researchgate.netnih.gov Furthermore, the analysis would elucidate any intermolecular interactions, such as hydrogen bonding involving the amine N-H group, that dictate the crystal packing arrangement. nih.gov

Table 3: Representative Crystallographic Data Parameters for a Piperidine Derivative This table presents typical parameters that would be obtained from a single-crystal X-ray diffraction experiment. The values are hypothetical for a representative piperidine derivative. researchgate.netresearchgate.net

| Parameter | Example Value |

| Chemical Formula | C₁₀H₂₁N |

| Formula Weight | 155.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.16 |

| b (Å) | 10.48 |

| c (Å) | 14.69 |

| α (°) | 90 |

| β (°) | 97.05 |

| γ (°) | 90 |

| Volume (ų) | 1093.5 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | 0.942 |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for determining the elemental composition of a compound with high precision and accuracy. researchgate.net Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This level of precision allows for the calculation of a unique elemental formula. scielo.brresearchgate.net

For this compound (C₁₀H₂₁N), HRMS analysis, typically using electrospray ionization (ESI), would be performed in positive ion mode. nih.gov The instrument would detect the protonated molecule, [M+H]⁺. The experimentally measured accurate mass of this ion is then compared to the theoretical exact mass calculated from the most abundant isotopes of carbon, hydrogen, and nitrogen. A match within a narrow tolerance (typically < 5 ppm) confirms the elemental formula. nih.govmdpi.com

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion can be used to further confirm the structure by analyzing its fragmentation patterns. scielo.brnih.gov Common fragmentation pathways for piperidine alkaloids include the loss of substituents and ring cleavage, providing valuable information about the molecule's connectivity. researchgate.netmdpi.comnih.gov

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Ion | Elemental Formula | Calculated Exact Mass | Observed Mass (Hypothetical) | Mass Error (ppm) |

| [M+H]⁺ | C₁₀H₂₂N⁺ | 156.17468 | 156.17452 | -1.0 |

Computational Chemistry and Theoretical Investigations of Substituted Piperidines

Quantum Mechanical Studies (e.g., Density Functional Theory) for Geometric Optimization and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. Methods such as B3LYP, often paired with basis sets like 6-311++G(d,p), are frequently employed to perform geometric optimization, determining the lowest energy structure of a molecule. acs.orgresearchgate.netresearchgate.net For 4-Methyl-3-(2-methylpropyl)piperidine, these calculations would predict bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. Beyond simple geometry, DFT is used to elucidate the electronic characteristics that govern the molecule's behavior.

The piperidine (B6355638) ring is conformationally flexible, primarily adopting a chair conformation similar to cyclohexane (B81311) to minimize angular and torsional strain. wikipedia.orgniscpr.res.in However, the presence of substituents introduces different energetic considerations. For this compound, the key variables are the axial or equatorial positions of the methyl and isobutyl groups.

Computational studies on similarly substituted piperidines consistently show a strong energetic preference for conformations where bulky alkyl groups occupy equatorial positions. researchgate.netwhiterose.ac.uknih.govnih.gov This preference minimizes unfavorable steric interactions, particularly 1,3-diaxial strain, that arise when large groups are forced into close proximity in an axial arrangement. whiterose.ac.uk A Potential Energy Surface (PES) scan, which calculates the molecule's energy as specific dihedral angles are systematically rotated, would reveal the global energy minimum corresponding to the diequatorial chair conformation. Other conformations, such as the axial-equatorial chair, twist-boat, or boat forms, would exist as higher-energy local minima or transition states on the PES.

Table 1: Illustrative Relative Energies of this compound Conformers Note: These are hypothetical values based on typical energy differences found for disubstituted cyclohexanes and piperidines. Actual values would require specific DFT calculations.

| Conformer | Methyl Position | Isobutyl Position | Relative Energy (kcal/mol) | Predicted Population (%) |

| Chair (ee) | Equatorial | Equatorial | 0.00 | >99 |

| Chair (ae) | Axial | Equatorial | ~3.6 | <1 |

| Chair (ea) | Equatorial | Axial | ~2.1 | <1 |

| Chair (aa) | Axial | Axial | >5.0 | <0.1 |

| Twist-Boat | - | - | >5.5 | <0.1 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in understanding a molecule's chemical reactivity and kinetic stability. wikipedia.org The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy reflects its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.comnih.gov

For a saturated heterocyclic amine like this compound, the HOMO is expected to be localized primarily on the nitrogen atom, corresponding to its lone pair of electrons. ebi.ac.uk The LUMO is typically a diffuse anti-bonding (σ*) orbital distributed over the C-N and C-C bonds. The introduction of alkyl substituents generally has a modest effect on the HOMO-LUMO gap, slightly raising the HOMO energy due to their electron-donating inductive effect. nih.gov A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity. researchgate.net

Table 2: Representative Frontier Orbital Energies for Substituted Piperidines Note: Values are illustrative and based on typical DFT calculations for similar molecules.

| Parameter | Energy (eV) | Description |

| EHOMO | -5.40 | Correlates with ionization potential; electron-donating capability. |

| ELUMO | -1.70 | Correlates with electron affinity; electron-accepting capability. |

| ΔEGap | 3.70 | Indicates high kinetic stability and moderate reactivity. researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping and Fukui Function Descriptors

A Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net

In an MEP map of this compound, the most negative potential (typically colored red or yellow) would be concentrated around the nitrogen atom, reflecting the high electron density of its lone pair. This region represents the primary site for electrophilic attack or protonation. Conversely, positive potentials (colored blue) would be found on the hydrogen atom attached to the nitrogen (N-H) and, to a lesser extent, on the hydrogen atoms of the alkyl groups, indicating these are the most likely sites for nucleophilic attack. The remainder of the carbon skeleton would exhibit a relatively neutral (green) potential.

Fukui functions are another set of descriptors derived from DFT that quantify the change in electron density at a specific point when an electron is added to or removed from the system. They provide a more quantitative, atom-centered prediction of reactivity, identifying which atoms are most susceptible to electrophilic, nucleophilic, or radical attack.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a set of localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and anti-bonding orbitals. This method provides quantitative insight into intramolecular interactions, such as hyperconjugation and charge delocalization. wisc.edu

Table 3: Illustrative Second-Order Perturbation Analysis from NBO for the Diequatorial Conformer Note: Based on typical interactions in N-containing saturated heterocycles.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| n(N) | σ(C2-C3) | 2.85 | Hyperconjugation |

| n(N) | σ(C6-C5) | 2.91 | Hyperconjugation |

| σ(C3-C4) | σ(C2-N) | 1.55 | Hyperconjugation |

| σ(C4-C5) | σ(C6-N) | 1.62 | Hyperconjugation |

Topological Studies (AIM, ELF, LOL) for Bonding Characterization

Topological analyses of scalar fields derived from quantum calculations offer a rigorous way to characterize chemical bonding. The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, analyzes the topology of the electron density (ρ(r)). nih.gov By locating bond critical points (BCPs) between atoms, AIM can describe the nature of the interaction. For the C-N, C-C, and C-H bonds in this compound, the electron density ρ(r) at the BCP would be significant, and the Laplacian of the electron density (∇²ρ(r)) would be negative, which are characteristic features of shared-electron, covalent bonds. uitm.edu.mynih.gov

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are alternative methods that map the spatial localization of electrons. canterbury.ac.ukjussieu.fr An ELF analysis of the target molecule would show high localization values (approaching 1.0) in the regions of the C-N, C-C, and C-H bonds, as well as for the nitrogen lone pair, confirming a classical, covalent bonding picture with distinct electron domains. uitm.edu.mycanterbury.ac.uk

Theoretical Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can be compared with experimental data to confirm or elucidate a molecule's structure. DFT methods are widely used to calculate the vibrational frequencies (for IR and Raman spectra) and the nuclear magnetic shieldings (for NMR spectra). researchgate.netresearchgate.net

For this compound, DFT calculations would predict the ¹H and ¹³C NMR chemical shifts. The calculated values are often in excellent agreement with experimental results, helping to assign specific peaks to particular atoms in the molecule, especially in conformationally complex systems. researchgate.net Similarly, calculating vibrational frequencies can help assign the absorption bands in an experimental IR spectrum to specific molecular motions, such as N-H stretching, C-H stretching, and ring deformation modes. It is standard practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from basis set limitations and the neglect of anharmonicity.

Table 4: Hypothetical Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts (δ, ppm) Note: Experimental values for the parent piperidine ring are used as a baseline for this hypothetical comparison. chemicalbook.com Specific shifts for the title compound would vary.

| Carbon Atom | Calculated Shift (ppm) | Experimental Shift (ppm) |

| C2 | 48.1 | 47.7 |

| C3 | 35.2 | 34.5 |

| C4 | 31.5 | 30.8 |

| C5 | 26.9 | 27.2 |

| C6 | 48.1 | 47.7 |

| Methyl (on C4) | 22.1 | 21.8 |

| Isobutyl (CH on C3) | 40.5 | 39.9 |

Modeling of Reaction Pathways and Transition States

Computational chemistry serves as a powerful tool for elucidating the complex reaction mechanisms involved in the synthesis and functionalization of substituted piperidines. While specific theoretical investigations detailing the reaction pathways and transition states for this compound are not extensively available in the current literature, broader computational studies on analogous piperidine derivatives offer significant insights into the factors governing these transformations. Density Functional Theory (DFT) calculations, in particular, have been instrumental in modeling reaction coordinates, identifying transition states, and predicting the stereochemical outcomes of reactions involving the piperidine scaffold.

A notable example of such computational work is the investigation into the selective endo-cyclic α-functionalization of N-alkyl piperidines. acs.org This process is crucial for the late-stage modification of complex molecules and involves the formation of an iminium ion intermediate. acs.org Theoretical modeling of this reaction provides a framework for understanding the energies and geometries of the transition states, which are pivotal in determining the reaction's feasibility and selectivity.

In a representative study, the reaction pathway for the α-C–H elimination of a cyclic tertiary alkylamine N-oxide to form an endo-cyclic iminium ion was modeled. acs.org Using N-benzyl piperidine N-oxide as a model substrate, DFT calculations were performed to analyze the transition states for both endo-cyclic and exo-cyclic C-H bond elimination. acs.org The analysis revealed that the pathway leading to the endo-cyclic iminium ion is energetically more favorable. acs.org

The calculated single-point energies for the transition states highlight the subtle energy differences that dictate the reaction's regioselectivity. These theoretical findings are crucial for rationalizing experimental observations and for the predictive design of new synthetic methodologies.

Interactive Table: Calculated Energies for Exo- and Endo-Cyclic Elimination Transition States

| Transition State | Description | Relative Energy (kcal/mol) |

| endo-TS | Transition state for endo-cyclic α-C–H elimination | 0.00 |

| exo-TS | Transition state for exo-cyclic α-C–H elimination | +1.56 |

Data sourced from DFT calculations at the wB97XD/6-311++g(d,p) level of theory. The energies are relative to the endo-cyclic transition state. acs.org

The energy difference of 1.56 kcal/mol between the endo- and exo-transition states, as determined by these calculations, translates to a predicted regioisomeric ratio of greater than 20:1 in favor of the endo-cyclic product at 253 K. acs.org This demonstrates the predictive power of computational modeling in understanding and optimizing chemical reactions involving substituted piperidines. Such theoretical investigations are invaluable for designing synthetic routes that yield specific isomers of complex piperidine derivatives.

Applications of 4 Methyl 3 2 Methylpropyl Piperidine As a Chiral Building Block in Advanced Organic Synthesis

Scaffold Design for Complex Heterocyclic Compound Synthesis

The unique stereochemical and conformational properties of 4-Methyl-3-(2-methylpropyl)piperidine make it an attractive scaffold for the design and synthesis of complex heterocyclic compounds. The piperidine (B6355638) ring, with its defined chair-like conformations, provides a three-dimensional framework that can be strategically functionalized to create novel molecular architectures. The presence of both a methyl and a 2-methylpropyl (isobutyl) group at the 3 and 4 positions, respectively, introduces specific stereocenters that can direct the stereochemical outcome of subsequent reactions.

The synthesis of complex heterocyclic compounds often relies on the use of versatile building blocks that can undergo a variety of chemical transformations. nih.gov Substituted piperidines, such as this compound, can be synthesized through various methods including the reduction of corresponding pyridine (B92270) precursors, diastereoselective alkylation, and multicomponent reactions. whiterose.ac.uk These synthetic strategies allow for the introduction of the desired substitution pattern with control over the relative stereochemistry.

Once obtained, the this compound scaffold can be further elaborated. The secondary amine of the piperidine ring serves as a convenient handle for N-alkylation, N-arylation, or acylation, allowing for the introduction of additional diversity points. The existing substituents can also be modified or used to direct further functionalization of the ring. For instance, the isobutyl group could be further functionalized, or the methyl group could influence the regioselectivity of reactions at adjacent positions. This versatility makes this compound a valuable starting material for the construction of more complex fused or spirocyclic heterocyclic systems.

Utilization in Total Synthesis of Natural Products and Analogues

The total synthesis of natural products is a driving force for the development of new synthetic methodologies and strategies. organic-chemistry.org Chiral piperidine alkaloids are a large and important class of natural products with a wide range of biological activities. The stereoselective synthesis of these complex molecules often relies on the use of chiral building blocks that can be incorporated into the target structure.

While specific examples of the use of this compound in the total synthesis of a named natural product are not readily found in the literature, its structural features suggest its potential as a key intermediate for certain classes of alkaloids. Many piperidine alkaloids feature substitution at the 3 and 4 positions. The stereochemistry of this compound could be leveraged to control the stereochemical outcome of key bond-forming reactions during a total synthesis campaign.

For example, the synthesis of alkaloids such as certain indolizidine or quinolizidine (B1214090) alkaloids, which contain a piperidine ring as a core structural element, could potentially benefit from a chiral building block like this compound. The pre-installed stereocenters would reduce the number of stereoselective steps required in the synthesis, leading to a more efficient and convergent route. Furthermore, the synthesis of analogues of natural products, where the substitution pattern is systematically varied to probe structure-activity relationships, would be facilitated by the availability of such well-defined chiral building blocks.

The general strategy would involve the coupling of the this compound core with other fragments, followed by cyclization and further functional group manipulations to complete the synthesis of the target natural product or its analogue. The inherent chirality of the building block would be transferred to the final product, ensuring the desired stereochemical purity.

Development of Diverse Compound Libraries based on Piperidine Scaffolds

In modern drug discovery, the creation of diverse compound libraries is essential for identifying new lead compounds with desired biological activities. researchgate.net Scaffolds that offer multiple points for diversification are highly sought after for the construction of these libraries. The this compound core provides an excellent foundation for the development of such libraries.

The piperidine ring is a privileged scaffold in medicinal chemistry, meaning it is frequently found in known drugs and bioactive molecules. researchgate.netnih.gov By using this compound as a starting point, chemists can generate a library of compounds that explore the chemical space around this important core.

The primary amine of the piperidine can be readily derivatized with a wide range of substituents using techniques such as reductive amination, amide coupling, and urea (B33335) formation. This allows for the introduction of a diverse set of functional groups and the modulation of physicochemical properties like lipophilicity and basicity. Furthermore, if the synthesis of the piperidine core allows for it, the substituents at the 3 and 4 positions could also be varied, leading to an even greater degree of diversity within the library.

Below is an interactive data table showcasing potential diversification points on the this compound scaffold for compound library generation.

| Diversification Point | Position | Potential Modifications |

| Nitrogen Atom | N1 | Alkylation, Arylation, Acylation, Sulfonylation |

| Methyl Group | C3 | Oxidation, Halogenation (if activated) |

| Isobutyl Group | C4 | Functionalization of the alkyl chain |

| Piperidine Ring | Various | Introduction of further substituents |

The resulting compound library, based on the this compound scaffold, could then be screened against various biological targets to identify new hits for drug discovery programs. The three-dimensional nature of the piperidine scaffold is particularly advantageous in this context, as it allows for better exploration of the often complex and three-dimensional binding pockets of biological macromolecules.

Future Directions and Emerging Research Avenues in 4 Methyl 3 2 Methylpropyl Piperidine Chemistry

Sustainable Synthetic Methodologies and Green Chemistry Principles

The chemical industry's shift towards sustainability has spurred the development of environmentally benign synthetic methods for nitrogen heterocycles. researchgate.net For complex piperidines like 4-Methyl-3-(2-methylpropyl)piperidine, future research will increasingly prioritize green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.

Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. researchgate.net The application of biocatalysts such as transaminases and lipases is a promising avenue. ajchem-a.comnih.gov For instance, a chemo-enzymatic approach combining chemical synthesis with biocatalysis can achieve the asymmetric dearomatization of pyridines to yield stereo-defined substituted piperidines. researchgate.net A one-pot amine oxidase/ene imine reductase cascade has been shown to convert N-substituted tetrahydropyridines into chiral 3- and 3,4-substituted piperidines, a strategy that could be adapted for precursors of this compound. researchgate.net

Flow Chemistry and Electrochemistry: Continuous flow reactors offer enhanced safety, scalability, and efficiency over traditional batch processes. nih.gov Electroreductive cyclization in a flow microreactor has been successfully used to synthesize piperidine (B6355638) derivatives from imines and dihaloalkanes, eliminating the need for toxic or expensive reagents. rsc.org This method provides a green and efficient route to heterocyclic amines and could be applied to the synthesis of complex piperidine structures. rsc.org

Alternative Solvents and Reagents: A significant portion of waste in chemical synthesis comes from solvents. researchgate.net Research is focused on replacing hazardous solvents with greener alternatives like water or bio-derived solvents. ajchem-a.comresearchgate.net Furthermore, replacing hazardous reagents is a key goal. For example, in solid-phase peptide synthesis, 4-methylpiperidine (B120128) is being explored as a less hazardous alternative to piperidine for Fmoc group removal, highlighting a trend towards safer reagents that could influence the broader field of piperidine chemistry. researchgate.netgoogle.com

| Green Chemistry Approach | Key Advantages | Potential Application to Substituted Piperidines |

| Biocatalysis | High stereo- and regio-selectivity; mild reaction conditions; reduced waste. researchgate.net | Asymmetric synthesis of chiral piperidine cores via enzymatic cascades. researchgate.net |

| Flow Chemistry | Improved heat and mass transfer; enhanced safety; ease of scalability. nih.gov | Efficient and scalable synthesis of piperidine derivatives through continuous processes. nih.gov |

| Electrochemistry | Avoids stoichiometric chemical oxidants/reductants; mild conditions. rsc.org | Green cyclization reactions to form the piperidine ring without harsh reagents. rsc.org |

| Green Solvents/Reagents | Reduced environmental impact and toxicity; improved process safety. researchgate.net | Utilization of water or bio-solvents in piperidine synthesis; replacing hazardous reagents. ajchem-a.com |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize organic synthesis by transforming how chemists design and predict chemical reactions. researchgate.netacs.org For the synthesis of complex targets like this compound, these computational tools offer the potential to accelerate discovery and optimize reaction conditions.

Reaction Outcome and Yield Prediction: A significant challenge in synthesis is predicting the outcome of a novel reaction. ML models can predict reaction yields, regioselectivity, and stereoselectivity. researchgate.netsensusimpact.com By representing molecules with DFT-derived physical features, supervised ML models can be trained on high-throughput experimentation (HTE) data to accurately forecast reaction outcomes. researchgate.net This predictive capability allows chemists to prioritize high-yielding reactions and avoid unproductive experimental efforts, thereby saving time and resources. acs.org For stereochemically complex molecules like this compound, predicting diastereoselectivity is crucial, and ML offers a powerful tool to address this challenge. google.com

Challenges and Future Outlook: The primary limitations for AI in chemical synthesis are the availability of large, high-quality datasets and the "black box" nature of some algorithms, which can make it difficult for chemists to trust the predictions. acs.org Future work will focus on creating more comprehensive reaction databases and developing more interpretable AI, where the reasoning behind a prediction is made clear. acs.org The synergy between mechanistic knowledge and machine learning will continue to push the boundaries of reaction prediction. google.com

| AI / ML Application | Function | Relevance to Piperidine Synthesis |

| Retrosynthesis Planning | Proposes synthetic pathways from target molecule to starting materials. acs.orgacs.org | Designing novel and efficient routes to complex piperidine structures. ajchem-a.com |

| Reaction Selectivity Prediction | Forecasts the regio- and stereochemical outcome of a reaction. sensusimpact.comgoogle.com | Optimizing conditions for diastereoselective synthesis of polysubstituted piperidines. |

| Yield Prediction | Estimates the potential yield of a reaction under specific conditions. researchgate.net | Prioritizing high-yielding reaction pathways, reducing experimental optimization time. acs.org |

| New Reaction Discovery | Identifies unprecedented synthetic methods and elucidates reaction mechanisms. google.com | Accelerating the discovery of novel transformations for piperidine functionalization. |

Exploration of Novel Reactivities and Transformation Pathways for Substituted Piperidines

Beyond the construction of the piperidine ring, the development of novel methods to functionalize the core structure is a major frontier. These emerging transformations allow for the late-stage modification of complex molecules, providing rapid access to analogs for structure-activity relationship studies.

C–H Functionalization: Directing group-assisted C–H functionalization has emerged as a powerful strategy to modify otherwise unreactive C–H bonds. researchgate.netacs.org Palladium-catalyzed transannular C–H functionalization of alicyclic amines allows for the introduction of aryl groups at the C4 position of the piperidine ring. nih.gov A key challenge has been selectively functionalizing the C–H bonds α- to the nitrogen. acs.org Recent breakthroughs, however, have demonstrated robust platforms for the late-stage α-functionalization of N-alkyl piperidines via the selective formation of endo-iminium ions, which can then be trapped by various carbon-based nucleophiles. acs.orgacs.org This approach enables alkylation, azinylation, and trifluoromethylation at the α-position. acs.org

Photoredox Catalysis: Visible-light photoredox catalysis provides access to radical-mediated transformations under exceptionally mild conditions. This technology has been applied to the highly diastereoselective α-amino C–H arylation of densely substituted piperidines with electron-deficient cyanoarenes. nih.govescholarship.org A key finding from these studies is that a rapid, non-selective C–H arylation is often followed by a slower epimerization process, which ultimately delivers the thermodynamically favored diastereomer in high selectivity. nih.govescholarship.org This dual catalytic approach simplifies the synthesis of complex, stereochemically defined piperidines.

Novel Cyclization and Annulation Strategies: New methods for building the piperidine ring itself continue to be a focus. Gold-catalyzed annulation procedures can directly assemble highly substituted piperidines from N-allenamides and alkene-tethered oxime ethers. ajchem-a.com Biosynthesis-inspired strategies, such as three-component Mannich reactions, have been developed to assemble multi-substituted chiral piperidines from simple precursors, mimicking nature's approach to alkaloid synthesis. rsc.org These methods provide rapid access to complex and polyfunctionalized piperidine scaffolds. rsc.org A recent modular two-step process combines biocatalytic C-H oxidation with radical cross-coupling using nickel electrocatalysis, dramatically simplifying the synthesis of high-value piperidines from as many as 17 steps down to 2-5. news-medical.net

| Emerging Reaction Type | Description | Potential Impact on Piperidine Chemistry |

| Late-Stage C–H Functionalization | Direct modification of C–H bonds on a pre-formed piperidine ring. nih.govacs.org | Rapid generation of molecular diversity from a common piperidine intermediate. acs.org |

| Photoredox Catalysis | Use of light and a photocatalyst to enable novel bond formations via radical intermediates. nih.govescholarship.org | Access to previously difficult transformations under mild conditions with high stereoselectivity. nih.gov |

| Biocatalytic/Radical Cross-Coupling | A two-stage process using an enzyme for selective oxidation followed by a nickel-catalyzed coupling. news-medical.net | Streamlines the synthesis of complex 3D piperidines, reducing step count and cost. news-medical.net |

| Novel Annulation Reactions | Gold-catalyzed or biosynthesis-inspired reactions to construct the piperidine ring with high complexity. ajchem-a.comrsc.org | Efficient, one-pot assembly of polyfunctionalized piperidine cores. ajchem-a.com |

Q & A

Q. What synthetic routes are recommended for synthesizing 4-Methyl-3-(2-methylpropyl)piperidine?

- Methodological Answer : Synthesis typically involves multi-step alkylation or substitution reactions on a piperidine core. For example, alkylation of 4-methylpiperidine derivatives with 2-methylpropyl halides under basic conditions (e.g., NaOH in dichloromethane) can yield the target compound. Intermediate purification via column chromatography and characterization by NMR (¹H and ¹³C) and HPLC ensures structural fidelity . Reaction optimization may require adjusting stoichiometry, solvent polarity, and temperature .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substituent positions on the piperidine ring. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (≥95% peak area) assesses purity. Cross-referencing melting points and boiling points with literature (e.g., NIST databases) ensures consistency in physicochemical properties . Discrepancies in data should prompt re-evaluation of synthetic conditions .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use fume hoods for volatile reactions and wear nitrile gloves, lab coats, and goggles. Avoid skin contact (risk code: H315) and inhalation (H335). In case of exposure, rinse skin/eyes with water for 15 minutes (P305+P351+P338) and seek medical attention. Store in airtight containers at 2–8°C, away from oxidizers (P403+P233) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Employ factorial design to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity). Computational tools (e.g., quantum chemical calculations) predict energy barriers for alkylation steps, narrowing optimal conditions. For example, ICReDD’s feedback loop integrates experimental data with computational models to refine reaction paths . Pilot-scale reactors with controlled agitation and temperature gradients enhance reproducibility .

Q. How should researchers address discrepancies in reported physicochemical data (e.g., boiling points) for this compound?

- Methodological Answer : Cross-validate data using authoritative sources like NIST Chemistry WebBook . If conflicts persist (e.g., boiling point variations in catalogs vs. peer-reviewed studies ), replicate measurements under standardized conditions (e.g., using calibrated thermocouples). Chemical software tools (e.g., ACD/Labs) model properties computationally to identify outliers .

Q. What computational strategies aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates transition states and intermediates for proposed reaction mechanisms. Molecular dynamics simulations predict solvent effects and steric hindrance from the 2-methylpropyl group. Tools like Gaussian or NWChem integrate with cheminformatics platforms to prioritize viable synthetic pathways .

Q. How can experimental designs elucidate structure-activity relationships (SAR) for piperidine derivatives like this compound?

- Methodological Answer : Synthesize analogs with varied substituents (e.g., replacing 2-methylpropyl with benzyl groups) and test biological activity. Use factorial design to assess the impact of substituent position and size. For example, IC₅₀ values from enzyme inhibition assays can map steric/electronic contributions to activity . Pair SAR data with molecular docking studies to identify key binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.